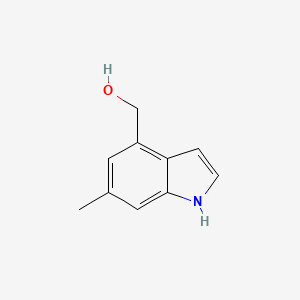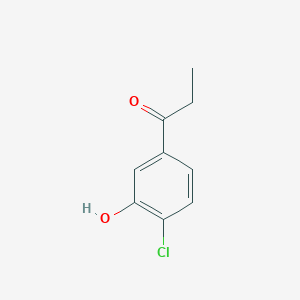
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a 4-aryl piperidine derivative, specifically 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid . It serves as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development for targeted protein degradation. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. Incorporating rigidity into the linker region of bifunctional protein degraders can impact their 3D orientation and optimize drug-like properties .
准备方法
Synthetic Routes:: The synthetic route to prepare this compound involves several steps
Protection of Piperidine Amine Group: The piperidine amine group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of Chloropyrimidine Ring: The chloropyrimidine ring is introduced via appropriate synthetic methods.
Deprotection and Carboxylation: Removal of the Boc protecting group and subsequent carboxylation yield the final compound.
Industrial Production Methods:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes with optimized conditions.
化学反应分析
Reactions::
Deprotection: Removal of the Boc group using acid or other suitable reagents.
Carboxylation: Introduction of the carboxylic acid group.
Chlorination: Formation of the chloropyrimidine ring.
Boc Deprotection: Acidic conditions (e.g., trifluoroacetic acid).
Carboxylation: Carbon dioxide (CO₂) under basic conditions.
Chlorination: Chlorinating agents (e.g., thionyl chloride).
Major Products:: The major product is 4-((1-(piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid .
科学研究应用
This compound finds applications in various fields:
Chemistry: As a building block for PROTACs.
Biology: For targeted protein degradation studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in drug discovery and chemical biology research.
作用机制
The compound’s mechanism involves binding to specific protein targets, leading to their ubiquitination and subsequent proteasomal degradation. Specific pathways and molecular targets vary depending on the PROTAC design.
相似化合物的比较
While this compound is unique due to its specific structure, related compounds include:
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: (similar Boc-protected piperidine derivative).
2-AMINO-2-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)ACETIC ACID: (another Boc-protected piperidine derivative).
4-N-Boc-piperidine: (a related compound with a cyano group).
属性
分子式 |
C15H21ClN4O4 |
|---|---|
分子量 |
356.80 g/mol |
IUPAC 名称 |
2-chloro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(23)20-6-4-9(5-7-20)18-11-10(12(21)22)8-17-13(16)19-11/h8-9H,4-7H2,1-3H3,(H,21,22)(H,17,18,19) |
InChI 键 |
LIMBQENMSPNJJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)

![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)






